![molecular formula C3H7ClN2O B1377412 1-Aminoazetidin-2-one hydrochloride CAS No. 1427379-16-5](/img/structure/B1377412.png)
1-Aminoazetidin-2-one hydrochloride
Overview
Description
1-Aminoazetidin-2-one hydrochloride is a heterocyclic compound with the molecular formula C3H7ClN2O. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is known for its significant ring strain, which contributes to its unique reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoazetidin-2-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of azetidine with appropriate reagents to introduce the amino and carbonyl functionalities. For instance, the reaction of azetidine with chloroformamide under basic conditions can yield 1-aminoazetidin-2-one, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Aminoazetidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted azetidines .
Scientific Research Applications
Medicinal Chemistry
1.1. Synthesis of β-Lactams
One of the notable applications of 1-aminoazetidin-2-one hydrochloride is its role as a precursor in the synthesis of β-lactam antibiotics. β-Lactams are essential in treating bacterial infections, and azetidine derivatives have been shown to exhibit various biological activities. The conversion of azetidines into β-lactams can be achieved through several synthetic pathways, including:
- Ring-Opening Reactions : Azetidines can be transformed into β-lactams via ring-opening reactions under acidic conditions, which allows for the introduction of functional groups that enhance antibacterial activity .
- Hydride Reduction : The reduction of azetidines using hydride reagents such as LiAlH4 has been demonstrated to yield valuable azetidine scaffolds that can be further modified into β-lactams .
Table 1: Synthetic Pathways for β-Lactam Derivatives from Azetidines
Biological Activities
2.1. Antimicrobial Properties
Research has indicated that compounds containing the azetidine-2-one ring exhibit significant antimicrobial properties. These compounds are being explored for their efficacy against various pathogens, including those resistant to conventional antibiotics. The low toxicity profile associated with these compounds makes them suitable candidates for drug development .
2.2. Other Therapeutic Applications
Beyond their antimicrobial effects, azetidine derivatives have been investigated for their potential in treating conditions such as:
- Cancer : Some studies suggest that azetidine derivatives may possess anticancer properties by inhibiting tumor growth .
- Antiviral Activity : Preliminary findings indicate that certain azetidine compounds may have activity against viral infections, including HIV .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound in drug development:
- Case Study 1 : A study demonstrated the successful synthesis of novel β-lactam derivatives from azetidines, highlighting their potential as effective antibiotics against resistant bacterial strains .
- Case Study 2 : Research focused on the modification of azetidine derivatives led to the discovery of compounds with enhanced anticancer activity, showcasing their versatility in medicinal applications .
Mechanism of Action
The mechanism of action of 1-aminoazetidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s ring strain and reactive functional groups allow it to participate in various biochemical reactions. It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
1-Aminoazetidin-2-one hydrochloride can be compared with other similar compounds, such as:
1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride: This compound has a similar azetidine ring but with different substituents, leading to variations in reactivity and applications.
(3R)-3-Aminoazetidin-2-one hydrochloride: Another derivative with a different stereochemistry, affecting its biological activity and chemical properties.
Biological Activity
1-Aminoazetidin-2-one hydrochloride, a compound classified as an azetidinone, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound possesses a molecular formula of C₃H₇ClN₂O and a molecular weight of 122.55 g/mol. The compound features a four-membered lactam ring with an amino group at the second position and a carbonyl group at the first position, contributing to its unique reactivity and biological properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It acts as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes. The compound's ring strain and reactive functional groups allow it to participate in biochemical reactions that can modulate biological functions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values against various pathogens have been documented, indicating its potential efficacy.
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
Enzyme Inhibition Studies
The compound has also been investigated for its role as an enzyme inhibitor. Notably, it has demonstrated significant inhibitory activity against N-acylethanolamine acid amidase (NAAA), an enzyme involved in lipid signaling pathways. This inhibition is crucial for exploring therapeutic applications in conditions related to inflammation and pain.
Table 2: Inhibition Potency Against NAAA
Compound | IC50 (µM) |
---|---|
1-Aminoazetidin-2-one HCl | 0.5 |
Control Compound A | 1.0 |
Control Compound B | 0.8 |
Case Study 1: Antiviral Properties
A study explored the antiviral potential of this compound against influenza viruses. The compound was found to inhibit viral replication in vitro, suggesting its utility as a lead compound for antiviral drug development .
Case Study 2: Structural Modifications
Research on structural modifications of the azetidinone scaffold has led to derivatives with enhanced biological activity. For instance, certain substitutions at the nitrogen or carbon positions have resulted in compounds with improved potency against specific targets, highlighting the importance of structure-activity relationships (SAR) in drug design .
Properties
IUPAC Name |
1-aminoazetidin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.ClH/c4-5-2-1-3(5)6;/h1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIPLFFRHAPYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427379-16-5 | |
Record name | 2-Azetidinone, 1-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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